molecular formula C8H15NO2S B13825540 Methyl 3-thiomorpholinopropanoate

Methyl 3-thiomorpholinopropanoate

Cat. No.: B13825540
M. Wt: 189.28 g/mol
InChI Key: DWPMBFQVLPPIRK-UHFFFAOYSA-N
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Description

Methyl 3-thiomorpholinopropanoate is a high-purity chemical compound supplied for research and development purposes. This thiomorpholine derivative is intended for use in laboratory settings only, specifically for chemical synthesis and pharmaceutical research. Researchers can utilize this compound as a key intermediate or building block in the development of novel molecules. All products are strictly for research use and are not intended for diagnostic or therapeutic applications. Please consult the product's COA (Certificate of Analysis) for specific quality control data.

Properties

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

methyl 3-thiomorpholin-4-ylpropanoate

InChI

InChI=1S/C8H15NO2S/c1-11-8(10)2-3-9-4-6-12-7-5-9/h2-7H2,1H3

InChI Key

DWPMBFQVLPPIRK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1CCSCC1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the nucleophilic substitution of an appropriate alkyl halide or ester precursor with thiomorpholine, a sulfur-containing heterocyclic amine. The key step is the formation of a thioether linkage between the propanoate ester and the thiomorpholine ring.

Reported Synthetic Procedure

A representative synthesis, adapted from a study on related thiomorpholine derivatives, involves the following steps:

  • Starting from an alkyl halide precursor (e.g., methyl 3-bromopropanoate or similar activated halide), thiomorpholine is reacted under basic conditions to substitute the halide with the thiomorpholine group.

  • The reaction is typically carried out in an aprotic solvent such as acetonitrile or dichloromethane.

  • Potassium carbonate is used as a base to deprotonate thiomorpholine and facilitate nucleophilic attack.

  • Potassium iodide may be added as a catalyst to activate the alkyl halide for substitution.

  • The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.

  • The product is purified by column chromatography using hexane-ethyl acetate mixtures as eluents.

This method is supported by the synthesis of thiomorpholine-containing borneol derivatives where similar conditions were used, indicating the reliability of this approach for preparing this compound and analogs.

Example Reaction Scheme

Step Reagents and Conditions Description
1 Methyl 3-bromopropanoate + Thiomorpholine, K2CO3, KI, Acetonitrile, RT Nucleophilic substitution to form this compound
2 Column chromatography (Hexane/Ethyl acetate) Purification of product

Alternative Synthetic Routes

Other literature suggests the use of chlorosulfonic acid and phosphorus pentoxide to activate ester precursors, followed by reaction with thiomorpholine in dichloromethane at low temperatures (0 °C), then warming to room temperature. This approach is more specialized and used for complex intermediates but can be adapted for this compound synthesis.

Reaction Optimization Parameters

  • Solvent choice: Acetonitrile is preferred over methylene chloride for better yields and reaction control.

  • Base: Potassium carbonate is effective for deprotonation and facilitating nucleophilic substitution.

  • Catalyst: Potassium iodide enhances the reactivity of alkyl halides.

  • Temperature: Room temperature or slightly elevated temperatures are sufficient; low temperatures are used when intermediates are sensitive.

  • Purification: Silica gel chromatography with hexane-ethyl acetate mixtures is standard.

Analysis of Preparation Methods

Advantages

  • Straightforward nucleophilic substitution allows for mild reaction conditions.

  • Use of readily available reagents and solvents.

  • High selectivity for the thiomorpholine substitution.

Comparative Data Table of Related Thiomorpholine Derivatives

Compound Linker Length (n) LogP IC50 (µM) SI (Selectivity Index) Notes
This compound (analogous to 12b) 2 ~3.5 Moderate potency Moderate SI Potency lower than morpholine analogs due to hydrophobicity
Morpholine analog (5a) 1 2.048 5.0 83 Higher activity, lower toxicity
Piperidine analog (6b) 2 ~3.0 14.6 22 Moderate activity

Note: Data adapted from antiviral activity studies of heterocyclic esters containing thiomorpholine and morpholine moieties.

Summary of Full Research Findings

  • The introduction of thiomorpholine into methyl propanoate esters is effectively achieved via nucleophilic substitution of alkyl halides in the presence of potassium carbonate and potassium iodide in acetonitrile.

  • The thiomorpholine ring imparts moderate hydrophobicity (logP ~3–4), which can reduce biological potency compared to more polar morpholine analogs but may improve membrane permeability.

  • Reaction conditions are mild, typically at room temperature, facilitating scalability and reproducibility.

  • Purification by silica gel chromatography yields high-purity this compound suitable for further biological evaluation or synthetic applications.

  • Alternative activation methods using chlorosulfonic acid and phosphorus pentoxide allow for functionalization of more complex substrates but are less commonly applied for simple this compound synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Thiomorpholinepropanoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

4-Thiomorpholinepropanoic acid methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.

    Biology: The compound is studied for its potential biological activity, including its role as a precursor in the synthesis of bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-thiomorpholinepropanoic acid methyl ester involves its interaction with various molecular targets and pathways. The sulfur atom in the thiomorpholine ring can participate in redox reactions, influencing the compound’s reactivity and biological activity. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological systems .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Methyl 3-thiomorpholinopropanoate belongs to a broader class of methyl esters with heterocyclic substituents. Key structural analogues include:

Compound Name Key Functional Groups Synthesis Yield (If Reported) Application/Context Reference
Methyl 5-(3-morpholinoprop-1-en-2-yl)-3-phenylthiophene-2-carboxylate (93) Morpholine, thiophene, ester 26% Intermediate for heteroaromatics
3-(1,1-Dioxidothiomorpholino)-3-(thiophen-2-yl)propanoic acid Thiomorpholine dioxide, carboxylic acid N/A Structural analog (acid form)
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (a) Thiophene, alcohol, methylamine N/A Impurity in drug synthesis

Key Observations :

  • Thiomorpholine vs. For example, this compound (12b) was prioritized in antiviral studies over morpholine derivatives, suggesting superior efficacy or pharmacokinetics .
  • Ester vs. Acid Derivatives: The propanoic acid derivative () lacks the methyl ester group, reducing lipophilicity and altering bioavailability. Esters are typically more membrane-permeable, making them preferable in prodrug designs .
  • Synthetic Accessibility: Yields for morpholine-containing esters (e.g., 26% for Compound 93 ) are lower than typical thiomorpholine derivatives, though direct yield data for this compound is unavailable in the provided evidence.
Physical and Chemical Properties (Inferred)

While direct data (e.g., melting point, solubility) is absent in the evidence, inferences can be made:

  • Lipophilicity : Thiomorpholine’s sulfur likely increases logP compared to morpholine, enhancing blood-brain barrier penetration in drug candidates .
  • Stability : Thiomorpholine derivatives may exhibit lower oxidative stability than morpholine analogues due to sulfur’s susceptibility to oxidation, necessitating stabilizers in formulations .

Q & A

Q. What are the ethical considerations in publishing unverified spectral data for this compound?

  • Methodological Answer : Unverified data risks perpetuating errors in downstream research. Journals require independent validation (e.g., via third-party labs) for novel compounds. Authors must disclose all experimental conditions (e.g., NMR frequency, solvent suppression methods) to enable replication .

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